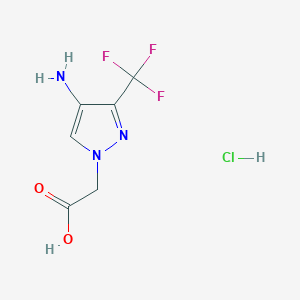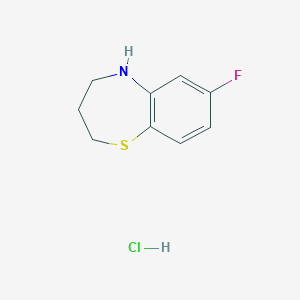
7-Fluoro-2,3,4,5-tetrahydro-1,5-benzothiazepine hydrochloride
Overview
Description
7-Fluoro-2,3,4,5-tetrahydro-1,5-benzothiazepine hydrochloride is a chemical compound with the CAS Number: 1797870-83-7 . Its IUPAC name is 7-fluoro-2,3,4,5-tetrahydrobenzo[b][1,4]thiazepine hydrochloride .
Synthesis Analysis
A preparative method for the synthesis of 2,3,4,5-tetrahydro-1,5-benzothiazepine involves the reductive ring expansion of 4-chromanone and 4-thiochromanone oximes . These compounds are converted to the corresponding N-amino derivatives, which, like arylhydrazines in the Fischer reaction, give new condensed indole systems .Molecular Structure Analysis
The molecular weight of 7-Fluoro-2,3,4,5-tetrahydro-1,5-benzothiazepine hydrochloride is 219.71 . The InChI code for this compound is 1S/C9H10FNS.ClH/c10-7-2-3-9-8(6-7)11-4-1-5-12-9;/h2-3,6,11H,1,4-5H2;1H .Scientific Research Applications
Novel Antianxiety Agents
Benzothiazepine derivatives have been explored for their potential as novel antianxiety agents. One study discussed the synthesis and testing of Ethyl 8-fluoro-6-(3-nitrophenyl)-4H-imidazo[1,5-a][1,4]benzodiazepine-3-carboxylate, highlighting its high affinity for central benzodiazepine receptors (CBR) and partial agonist profile, suggesting potential applications in the treatment of anxiety without typical benzodiazepine side effects (Anzini et al., 2008).
Synthesis Techniques
Innovative synthesis techniques for benzothiazepine derivatives are crucial for expanding their research applications. A method for the fast construction of 1,3-benzothiazepines through direct intramolecular dehydrogenative C-S bond formation under metal-free conditions was established, demonstrating a significant advancement in the efficient synthesis of these compounds (Guo et al., 2018).
Anticancer Potential
The exploration of benzothiazepine derivatives as anticancer agents has yielded promising results. For instance, novel 1,5-benzodiazepine-2,4-dione derivatives showed moderate to good antitumor activities against various human cancer cell lines, suggesting the potential of benzothiazepine scaffolds in developing new anticancer treatments (Chen et al., 2014).
Anticonvulsant Activity
Benzothiazepine derivatives have been synthesized and evaluated for their anticonvulsant activity, indicating their potential therapeutic use in epilepsy treatment. Specific compounds within this chemical family have demonstrated promising efficacy and safety profiles in preclinical models (Zhang et al., 2010).
properties
IUPAC Name |
7-fluoro-2,3,4,5-tetrahydro-1,5-benzothiazepine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FNS.ClH/c10-7-2-3-9-8(6-7)11-4-1-5-12-9;/h2-3,6,11H,1,4-5H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPYCLPDFMMIIFE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=C(C=CC(=C2)F)SC1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClFNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Fluoro-2,3,4,5-tetrahydro-1,5-benzothiazepine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



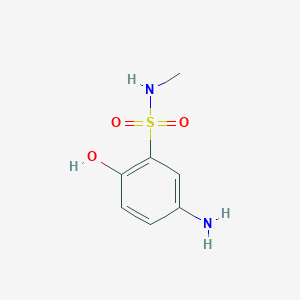
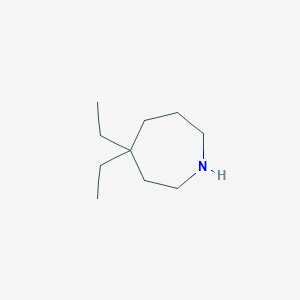

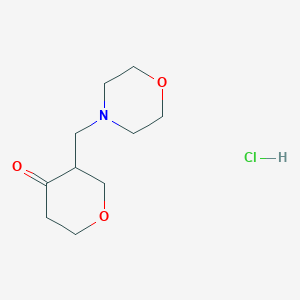
![5-Bromo-1-[(5-ethyl-1,2,4-oxadiazol-3-yl)methyl]-2-methyl-1,4-dihydropyrimidin-4-one](/img/structure/B1528244.png)
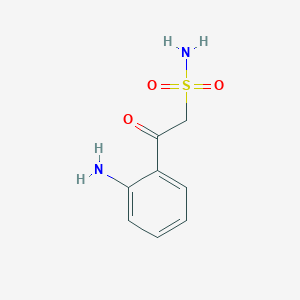
![5-Bromo-1-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]-2-methyl-1,4-dihydropyrimidin-4-one](/img/structure/B1528246.png)
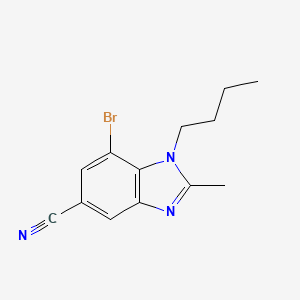

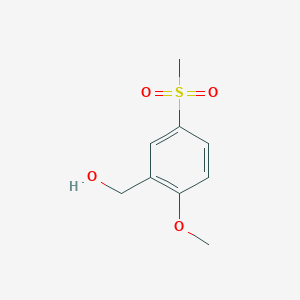
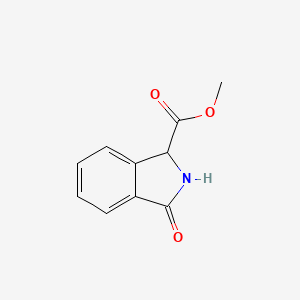
![2-Amino-2-[4-bromo-2-(trifluoromethyl)phenyl]ethan-1-ol](/img/structure/B1528252.png)
![3-{[(4-Bromo-5-methoxythiophen-2-yl)methyl]amino}propane-1,2-diol](/img/structure/B1528253.png)
